3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
The compound "3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate" is a complex molecule that appears to be related to various synthesized derivatives of 2,3-dihydrobenzo[1,4]dioxine and chromen-4-one structures. These types of compounds are of interest due to their potential biological activities and their structural complexity which allows for a variety of chemical interactions and reactions.
Synthesis Analysis
The synthesis of related compounds involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine have been synthesized from 2-prop-2-ynyloxyphenols through a reaction that shows significant stereoselectivity, with the Z isomers being formed preferentially or exclusively. The configuration of the major stereoisomers was confirmed by X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-oxo-2H-chromen-4-yl 4-methylbenzoate, shows that the chromen-2-one ring system can have varying dihedral angles with its side chains, indicating flexibility in the molecular conformation. This flexibility can influence the compound's interactions with other molecules and its overall chemical behavior .
Chemical Reactions Analysis
The interactions of polycyclic aromatic hydrocarbons, which are structurally related to the compound , with specific binding sites in biological systems have been studied. For example, indolo[3,2-b]carbazoles and their derivatives have been shown to inhibit specific binding of 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat liver cytosol. The affinity for these binding sites can be significantly altered by the substitution of different atoms or groups on the compound, affecting its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated using computational methods such as Hartree-Fock and Density Functional Theory. These studies include calculations of structural parameters, vibrational frequencies, conformational properties, natural bond orbital analysis, atomic charge analysis, and thermodynamic properties. The results from these theoretical investigations generally agree with experimental data, providing insights into the behavior of these molecules under various conditions .
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research on related compounds, such as derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine, has shown innovative synthetic routes utilizing tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. These methodologies allow for the stereoselective synthesis of complex molecules, potentially opening new avenues for the synthesis of the specified compound and its analogs (Gabriele et al., 2006). Another study highlights the one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, demonstrating the potential for efficient and environmentally friendly synthetic strategies (Hazeri et al., 2014).
Pharmacological Applications
The antioxidant properties of coumarin derivatives have been studied, indicating that specific structural modifications can lead to significant bioactivities. For instance, a derivative featuring a dioxin-ethanol medium demonstrated high antioxidant activities, comparable to vitamin C in certain assays, suggesting potential therapeutic applications of related compounds (Abd-Almonuim et al., 2020). Another study on microwave-assisted cyclization under mildly basic conditions for the synthesis of benzo[c]chromen-6-ones and their analogues further supports the feasibility of generating structurally diverse compounds with potential pharmacological relevance (Dao et al., 2018).
Chemical Properties and Characterization
Theoretical investigations have provided insights into the structural, spectroscopic, electronic, and thermodynamic properties of related compounds, laying the groundwork for understanding the behavior of complex molecules under various conditions. Such studies are crucial for predicting reactivity, stability, and potential applications in various fields, including drug development and materials science (Kara et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-5-14-10-16-19(12-18(14)30-23(26)24(3)4)29-13(2)21(22(16)25)15-6-7-17-20(11-15)28-9-8-27-17/h6-7,10-12H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHXUFGXMNIZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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